molecular formula C6H5BClIO2 B12088686 3-Chloro-2-iodophenylboronic acid

3-Chloro-2-iodophenylboronic acid

Cat. No.: B12088686
M. Wt: 282.27 g/mol
InChI Key: ICYRPDBPPCCOLY-UHFFFAOYSA-N
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Description

3-Chloro-2-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClIO2 and a molecular weight of 282.273 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of both chlorine and iodine atoms on the phenyl ring makes this compound highly versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 3-chlorophenylboronic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the borylation of 3-chloro-2-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-2-iodophenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine: In biological research, this compound is used to create boron-containing biomolecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .

Comparison with Similar Compounds

  • 3-Chloro-2-fluorophenylboronic acid
  • 3-Chloro-2-bromophenylboronic acid
  • 3-Chloro-2-methylphenylboronic acid

Uniqueness: Compared to its analogs, 3-Chloro-2-iodophenylboronic acid exhibits higher reactivity due to the presence of the iodine atom, which is a better leaving group in substitution reactions . This makes it particularly useful in cross-coupling reactions where high reactivity and selectivity are desired. Additionally, the combination of chlorine and iodine atoms provides unique electronic properties that can be exploited in various chemical transformations .

Properties

Molecular Formula

C6H5BClIO2

Molecular Weight

282.27 g/mol

IUPAC Name

(3-chloro-2-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H

InChI Key

ICYRPDBPPCCOLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)I)(O)O

Origin of Product

United States

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